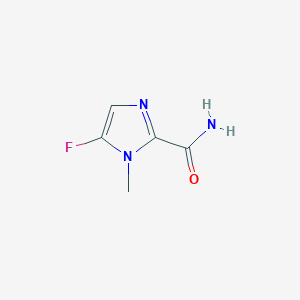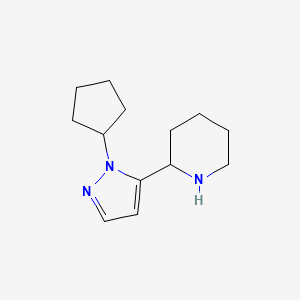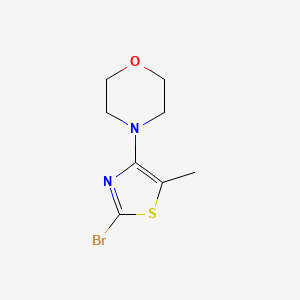![molecular formula C15H9Cl3N2 B11782135 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de ciclopenta[b]piridina sustituido con grupos cloro y diclorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción podría comenzar con la preparación de un intermedio adecuado, como un benzaldehído sustituido, seguido de una serie de reacciones de ciclización y sustitución para introducir los grupos cloro y diclorofenilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, lo que potencialmente conduce a diferentes derivados.
Sustitución: Las reacciones de sustitución de halógenos son comunes, donde los grupos cloro se pueden reemplazar con otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, pero normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución podrían producir una variedad de derivados halogenados .
Aplicaciones Científicas De Investigación
3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos fisiológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
3-Ciano-2-cloro-4-fenil-7,8-dihidro-5H-pirano[4,3-b]piridina: Similar en estructura pero con un anillo pirano en lugar de un anillo ciclopenta.
4-Cloro-2-piridinocarbonitrilo: Un compuesto más simple con un núcleo de piridina y un solo sustituyente cloro.
Unicidad
Lo que distingue a 3-Ciano-2-cloro-4-(3,4-diclorofenil)-6,7-dihidro-5H-ciclopenta[b]piridina es su combinación única de grupos cloro y diclorofenilo unidos a un núcleo de ciclopenta[b]piridina.
Propiedades
Fórmula molecular |
C15H9Cl3N2 |
|---|---|
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
2-chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H9Cl3N2/c16-11-5-4-8(6-12(11)17)14-9-2-1-3-13(9)20-15(18)10(14)7-19/h4-6H,1-3H2 |
Clave InChI |
HLVREKJGOGYWNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(C(=C2C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)

![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)




